(2-(Isopentyloxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Isopentyloxy)phenyl)methanol: is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is a derivative of phenol, where the hydroxyl group is substituted with an isopentyloxy group, and a methanol group is attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopentyloxy)phenyl)methanol typically involves the reaction of 2-hydroxybenzyl alcohol with isopentyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Isopentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Chemistry: (2-(Isopentyloxy)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of phenolic derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: Its derivatives are studied for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of various products, including coatings and adhesives .
Mechanism of Action
The mechanism of action of (2-(Isopentyloxy)phenyl)methanol involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors , modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- (2-Methoxyphenyl)methanol
- (2-Ethoxyphenyl)methanol
- (2-Propoxyphenyl)methanol
Comparison: (2-(Isopentyloxy)phenyl)methanol is unique due to the presence of the isopentyloxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
[2-(3-methylbutoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEGHPBVQPNFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.